molecular formula C19H22ClNO4S B11654733 Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11654733
M. Wt: 395.9 g/mol
InChI Key: IKVJQQZQALNUAK-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorinated phenoxy group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate.

    Amidation: The ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate is then subjected to amidation with 2-amino-4,5-dimethylthiophene-3-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the ester or amide functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYLPROPANOATE
  • METHYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE
  • ETHYL 2-(3,4-DIMETHYLPHENOXY)-2-METHYLPROPANOATE

Uniqueness

ETHYL 2-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a chlorinated phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H22ClNO4S/c1-6-24-19(23)16-12(4)13(5)26-18(16)21-15(22)9-25-14-7-10(2)17(20)11(3)8-14/h7-8H,6,9H2,1-5H3,(H,21,22)

InChI Key

IKVJQQZQALNUAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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